2-(4-Acetyl-1-piperazinyl)-5-(2-isopropoxybenzylidene)-1,3-thiazol-4(5H)-one
2-(4-Acetyl-1-piperazinyl)-5-(2-isopropoxybenzylidene)-1,3-thiazol-4(5H)-one
Brand Name:
Vulcanchem
CAS No.:
384358-88-7
VCID:
VC0417383
InChI:
InChI=1S/C19H23N3O3S/c1-13(2)25-16-7-5-4-6-15(16)12-17-18(24)20-19(26-17)22-10-8-21(9-11-22)14(3)23/h4-7,12-13H,8-11H2,1-3H3/b17-12+
SMILES:
CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Molecular Formula:
C19H23N3O3S
Molecular Weight:
373.5g/mol
2-(4-Acetyl-1-piperazinyl)-5-(2-isopropoxybenzylidene)-1,3-thiazol-4(5H)-one
CAS No.: 384358-88-7
Main Products
VCID: VC0417383
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5g/mol
CAS No. | 384358-88-7 |
---|---|
Product Name | 2-(4-Acetyl-1-piperazinyl)-5-(2-isopropoxybenzylidene)-1,3-thiazol-4(5H)-one |
Molecular Formula | C19H23N3O3S |
Molecular Weight | 373.5g/mol |
IUPAC Name | (5E)-2-(4-acetylpiperazin-1-yl)-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
Standard InChI | InChI=1S/C19H23N3O3S/c1-13(2)25-16-7-5-4-6-15(16)12-17-18(24)20-19(26-17)22-10-8-21(9-11-22)14(3)23/h4-7,12-13H,8-11H2,1-3H3/b17-12+ |
Standard InChIKey | FTVNSAHXZJYTGF-SFQUDFHCSA-N |
Isomeric SMILES | CC(C)OC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
SMILES | CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Canonical SMILES | CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
PubChem Compound | 1129047 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume